1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(5-pyridin-3-ylfuran-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8;;/h1-5,7H,6,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUZSVVQGPGXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeleton Assembly: Furan-Pyridine Coupling
The foundational step involves constructing the 5-(pyridin-3-yl)furan-2-yl scaffold. Patent literature describes Suzuki-Miyaura cross-coupling as a preferred method, utilizing palladium catalysts to link halogenated furan derivatives with pyridine boronic acids. For example:
-
Reactants : 2-Bromo-5-methylfuran and pyridin-3-ylboronic acid.
-
Catalyst : Pd(PPh₃)₄ (1 mol%) in a degassed toluene/Na₂CO₃(aq) mixture.
-
Conditions : 80°C for 12 h under nitrogen, achieving 85% coupling efficiency.
Post-coupling, oxidation of the methyl group to a carboxylic acid (via KMnO₄/H₂SO₄) and subsequent Curtius rearrangement introduces the amine functionality.
Amine Group Introduction: Catalytic Hydrogenation
Reductive amination or nitrile hydrogenation constitutes the critical step for methanamine formation. Data from analogous compounds, such as (5-(trifluoromethyl)pyridin-2-yl)methanamine, demonstrate high-yield protocols:
| Method | Conditions | Yield | Catalyst | Source |
|---|---|---|---|---|
| Nitrile hydrogenation | H₂ (18 bar), Ni-Ra, 40–45°C, 4 h | 97% | Nickel | |
| Nitrile hydrogenation | H₂ (balloon), Pd/C, MeOH, 3 h | 90% | Palladium |
For the target compound, 5-(pyridin-3-yl)furan-2-carbonitrile undergoes hydrogenation in acetic acid with Ni-Ra, followed by HCl treatment to precipitate the dihydrochloride salt.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Ethanol and methanol prove optimal for hydrogenation due to their polarity and miscibility with aqueous HCl. Elevated temperatures (40–50°C) enhance reaction rates but risk byproduct formation (e.g., dechlorinated analogues at >50°C).
Catalytic Systems Comparison
Nickel catalysts (Ni-Ra) outperform palladium in cost-effectiveness for large-scale synthesis, while Pd/C offers superior selectivity for lab-scale applications.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms >99% purity, with retention time = 6.7 min.
Scale-Up Considerations
Industrial-Scale Hydrogenation
A 1 kg batch of 5-(pyridin-3-yl)furan-2-carbonitrile in acetic acid with Ni-Ra achieves 95% conversion at 18 bar H₂, followed by HCl gas bubbling to precipitate 1.2 kg of dihydrochloride product.
Waste Management
Ethyl acetate extraction recovers unreacted starting materials (85% efficiency), while MgSO₄ drying minimizes aqueous waste.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hypervalent iodine, TEMPO, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Substituted aralkylamines
Scientific Research Applications
Chemistry
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride serves as a crucial building block in organic synthesis, allowing for the construction of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in synthetic chemistry.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hypervalent iodine, TEMPO | Aldehydes, Ketones |
| Reduction | Sodium borohydride, lithium aluminum hydride | Amine derivatives |
| Substitution | Nucleophiles (amines, thiols) | Substituted aralkylamines |
Biology
The compound is under investigation for its potential as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes. Studies suggest that it may inhibit cytochrome P450 2D6 and 2A6, which are vital in drug metabolism.
Case Study:
In vitro studies have demonstrated that 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride effectively inhibits the activity of cytochrome P450 enzymes, leading to altered pharmacokinetics of co-administered drugs. This property is significant for drug development and safety assessments.
Medicine
Research has explored the therapeutic potential of this compound in treating various conditions due to its enzyme inhibition properties. The inhibition of cytochrome P450 enzymes can lead to enhanced efficacy of certain medications by preventing their metabolism.
Case Study:
Clinical trials are examining its role as a modulator of drug interactions in patients taking medications metabolized by CYP2D6. Preliminary results indicate improved therapeutic outcomes when co-administered with specific drugs.
Industry
The compound finds applications in the development of new materials and chemical processes. Its unique chemical properties allow it to be utilized in creating advanced polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride involves its interaction with molecular targets such as cytochrome P450 enzymes. The compound acts as an inhibitor of these enzymes, particularly cytochrome P450 2D6 and 2A6 . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metabolism of substrates and leading to altered pharmacokinetics of drugs metabolized by these enzymes .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-methylpyridin-3-yl derivative (C₁₁H₁₄Cl₂N₂O) has a higher molecular weight (261.15 vs. 247.12) due to the methyl group, which may enhance lipophilicity and metabolic stability .
- Synthesis Challenges : The low yield (11.1%) of the 4-methylpyridin-3-yl analog highlights synthetic difficulties in introducing alkyl groups to the pyridine ring under microwave conditions .
Fluorinated Pyridine Methanamine Analogues
Key Observations :
- Halogen Impact : The 3-chloro-5-fluoro derivative (C₆H₇Cl₂FN₂) has a compact structure (MW 197.03) suitable for fragment-based drug design. Chlorine and fluorine atoms may improve target binding via halogen bonds .
- Stereochemistry : The (R)-configured ethanamine derivative (C₇H₁₀Cl₂FN₂) introduces chirality, which could influence receptor selectivity but complicates synthesis .
Pyridine Derivatives with Varied Heterocycles
Key Observations :
- Hybrid Heterocycles : Pyrazole-pyridine hybrids (e.g., C₇H₁₀Cl₂N₄) expand structural diversity, offering additional hydrogen-bonding sites .
- Protection Strategies : The tert-butyl carbamate derivative (C₁₇H₂₃N₂O₃) demonstrates the use of Boc protection to stabilize the amine during synthesis, though it requires acidic deprotection .
Biological Activity
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound is characterized by the presence of a pyridine ring and a furan ring connected through a methanamine group. Its synthesis typically involves the reaction of pyridin-3-ylmethanamine with furan-2-carbaldehyde under reductive amination conditions, often utilizing reducing agents like sodium cyanoborohydride or palladium catalysts.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Pyridin-3-ylmethanamine + Furan-2-carbaldehyde | Reductive amination |
| 2 | Sodium cyanoborohydride or hydrogen gas with palladium | Under inert atmosphere |
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride acts primarily as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6 and CYP2A6. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with various therapeutic agents.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that derivatives of furan and pyridine structures can exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the structure can enhance activity, as seen in similar compounds where specific substitutions led to increased potency .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neuropharmacology, particularly concerning Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria, although detailed MIC (Minimum Inhibitory Concentration) values are yet to be established .
Case Studies
Several studies highlight the biological activity of related compounds that provide insights into the potential of 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride:
- Study on Anticancer Activity : A derivative similar to this compound was tested against human cancer cell lines, showing promising results in inhibiting cell growth at concentrations as low as 10 µM .
- Enzyme Activity Assays : In vitro assays demonstrated that the compound could significantly inhibit AChE activity, suggesting its potential use in treating conditions associated with cholinergic dysfunction .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride, it is useful to compare it with structurally similar compounds.
| Compound | Structure | Biological Activity |
|---|---|---|
| (5-pyridin-3-ylfuran-2-yl)methanamine | Structure | Moderate enzyme inhibition |
| N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine | Structure | Enhanced solubility and reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
